N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide

Description

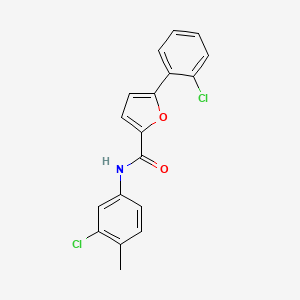

N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide (CAS No. 618401-37-9) is a furan-based carboxamide derivative with the molecular formula C₁₈H₁₃Cl₂NO₂ and a molecular weight of 346.21 g/mol . The compound features two aromatic systems: a 2-chlorophenyl group attached to the furan ring and a 3-chloro-4-methylphenyl group linked via an amide bond (Figure 1).

Properties

CAS No. |

618401-37-9 |

|---|---|

Molecular Formula |

C18H13Cl2NO2 |

Molecular Weight |

346.2 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C18H13Cl2NO2/c1-11-6-7-12(10-15(11)20)21-18(22)17-9-8-16(23-17)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,21,22) |

InChI Key |

SLEZFMRMPWINNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(2-Chlorophenyl)Furan-2-Carbonyl Chloride

The precursor 5-(2-chlorophenyl)furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to generate the corresponding acid chloride. For example, SOCl₂ (3 equiv.) in refluxing toluene (80°C, 4 h) achieves quantitative conversion. The reaction is typically monitored via thin-layer chromatography (TLC) until the starting material is consumed.

Reaction Scheme:

Coupling with 3-Chloro-4-Methylaniline

The acid chloride is reacted with 3-chloro-4-methylaniline in the presence of a base such as pyridine or triethylamine (Et₃N). A representative procedure involves dissolving the acid chloride (1.0 equiv.) in anhydrous dichloromethane (DCM), followed by dropwise addition of the aniline (1.1 equiv.) and Et₃N (2.0 equiv.) at 0°C. After stirring at room temperature for 12 h, the product is extracted with DCM and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Key Data:

-

Purity: >95% (HPLC)

-

Characterization: (CDCl₃, 400 MHz): δ 8.21 (d, J = 1.9 Hz, 1H, furan-H), 7.63–7.55 (m, 4H, aryl-H), 7.34 (d, J = 8.4 Hz, 2H, aryl-H), 3.59 (s, 3H, N–CH₃).

Coupling Reagent-Assisted Synthesis

Use of EDCl/HOBt System

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) are employed. A mixture of 5-(2-chlorophenyl)furan-2-carboxylic acid (1.0 equiv.), EDCl (1.2 equiv.), HOBt (1.1 equiv.), and 3-chloro-4-methylaniline (1.05 equiv.) in DMF is stirred at 25°C for 24 h. The product is isolated via precipitation in ice-water and recrystallized from ethanol.

Optimization Insights:

One-Pot Tandem Synthesis

In Situ Acid Chloride Formation and Amidation

This method consolidates acid chloride generation and amidation into a single pot. 5-(2-Chlorophenyl)furan-2-carboxylic acid (1.0 equiv.) is treated with PCl₃ (1.5 equiv.) in xylene at 110°C for 1.5 h, followed by direct addition of 3-chloro-4-methylaniline (1.1 equiv.) and continued stirring for 3 h. The crude product is filtered and washed with cold methanol.

Advantages:

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 5-(2-chlorophenyl)furan-2-carboxylic acid (1.0 equiv.), 3-chloro-4-methylaniline (1.1 equiv.), and propylphosphonic anhydride (T3P, 1.2 equiv.) in acetonitrile is irradiated at 100°C (150 W) for 15 min. The product is purified via flash chromatography.

Performance Metrics:

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Purification | Scalability |

|---|---|---|---|---|

| Acid Chloride-Mediated | 82–89 | 12–24 h | Column Chromatography | High |

| EDCl/HOBt Coupling | 75–80 | 24 h | Recrystallization | Moderate |

| One-Pot Tandem | 78–85 | 4.5 h | Filtration | Industrial |

| Microwave-Assisted | 88 | 15 min | Flash Chromatography | Lab-Scale |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Bioactivity Trends

- Polar Substituents : The sulfamoyl group in 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide may enhance solubility and bioavailability, critical for oral drug candidates .

- Lipophilicity Modifiers : The methyl group in the target compound and the ethoxy group in 5-(2-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide balance lipophilicity, affecting membrane permeability .

Key Differentiators

- Heterocyclic Variations : Compounds like 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine incorporate oxazole rings, which may confer distinct pharmacokinetic profiles compared to furan-based analogs .

Biological Activity

N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features a furan moiety linked to two aromatic rings, characterized by the presence of chlorine and methyl substituents. The synthesis typically involves coupling reactions between substituted anilines and furan derivatives under controlled conditions, often utilizing reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 1.61 | HT29 |

| Compound B | 1.98 | A-431 |

Antimicrobial and Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promising antimicrobial and anti-inflammatory activities. Studies suggest that it may reduce inflammation in animal models, potentially making it a candidate for developing new anti-inflammatory drugs . The mechanism appears to involve the inhibition of key enzymes involved in inflammatory pathways and microbial growth.

The biological activity of this compound is believed to stem from its ability to interact with cellular components. The compound may undergo metabolic transformations within cells, generating reactive intermediates that can damage DNA and disrupt essential cellular processes .

Furthermore, it may inhibit specific enzymes or proteins that are crucial for cell proliferation, contributing to its antitumor and antimicrobial effects. The presence of electron-withdrawing groups (like chlorine) enhances its reactivity and biological efficacy.

Case Studies

- Antitumor Efficacy in Murine Models : A study demonstrated that administration of the compound at varying dosages resulted in significant tumor regression in xenograft models. The treatment led to a notable decrease in tumor size over a period of 14 days .

- Inflammation Reduction : In a separate study focusing on inflammatory responses, the compound was shown to significantly lower markers of inflammation in treated animal models compared to controls .

Q & A

Q. Example Protocol :

React 5-(2-chlorophenyl)furan-2-carbonyl chloride (1.0 mmol) with 3-chloro-4-methylaniline (1.2 mmol) in DCM.

Add DMAP (0.1 mmol) as a catalyst.

Stir at 50–60°C for 36–48 hours .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Answer:

Critical parameters for optimization include:

- Temperature : Elevated temperatures (50–60°C) enhance reaction rates but may require monitoring for decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while DCM minimizes side reactions .

- Catalyst loading : DMAP (4-dimethylaminopyridine) at 10 mol% accelerates amide coupling .

- Stoichiometry : A slight excess of the aniline derivative (1.2–1.5 eq.) ensures complete conversion of the acid chloride .

Data Contradiction Note :

Substituent positioning (e.g., 3-chloro vs. 4-chloro on the phenyl ring) can drastically alter reactivity, necessitating tailored optimization .

Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–8.0 ppm confirm aromatic protons; furan protons appear as distinct doublets near δ 6.2–7.5 ppm .

- ¹³C NMR : Carbonyl signals (C=O) at ~160–165 ppm and aromatic carbons between 110–140 ppm .

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₈H₁₂Cl₂NO₂: 352.03 Da) .

Advanced: How can researchers design in vivo studies to evaluate the biological activity of this compound?

Answer:

Experimental Design Considerations :

- Animal models : Wistar rats are commonly used for metabolic studies (e.g., anti-hyperlipidemic activity) due to their physiological relevance .

- Dosage : Start with 10–50 mg/kg body weight, administered orally or intraperitoneally, based on toxicity screening .

- Endpoint assays : Measure lipid profiles (total cholesterol, triglycerides) via enzymatic kits or LC-MS .

Case Study :

In a related furamide derivative (N-benzoylphenyl-2-furamide), a 28-day study in rats showed a 30% reduction in serum triglycerides at 25 mg/kg . Adjust dosing regimens for chlorophenyl substitutions, which may alter bioavailability.

Basic: What are the key challenges in analyzing conflicting bioactivity data across structurally similar furamides?

Answer:

Common Sources of Contradiction :

Q. Resolution Strategies :

- Structure-Activity Relationship (SAR) studies : Systematically compare analogues with controlled substitutions .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., chlorine substituents correlating with enhanced antimicrobial potency) .

Advanced: What computational methods aid in predicting the binding mechanisms of this compound with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the furan ring) for target engagement .

Example Finding :

Docking studies on a related pyrimidine-carboxamide showed that the chlorophenyl group forms hydrophobic interactions with enzyme active sites, explaining its antibacterial activity .

Basic: How does the choice of purification method impact the compound’s purity and subsequent experimental results?

Answer:

- Column Chromatography : Effective for removing unreacted starting materials but may degrade heat-sensitive compounds.

- Recrystallization : Ideal for high-purity crystals; solvent selection (e.g., ethanol/water mixtures) is critical .

- HPLC : Essential for isolating isomers (e.g., ortho vs. para substitutions) that may co-elute in other methods .

Data Quality Note :

Impurities >2% can skew biological assays (e.g., false positives in cytotoxicity screens) .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Answer:

- Storage conditions : Keep at –20°C in amber vials under argon to prevent photolytic and oxidative degradation .

- Stabilizers : Add 1% w/w ascorbic acid to inhibit free radical formation .

- Periodic QC : Monitor purity via HPLC every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.